molecular formula C21H20N4O3 B7706126 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B7706126
M. Wt: 376.4 g/mol
InChI Key: IRRHKWISNNQMNU-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyrrolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The reaction conditions are generally mild, occurring at ambient temperature, and the yields are moderate to excellent .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions to minimize by-products would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Properties

IUPAC Name

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-2-18-23-21(28-24-18)14-8-10-16(11-9-14)22-20(27)15-12-19(26)25(13-15)17-6-4-3-5-7-17/h3-11,15H,2,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRHKWISNNQMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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